ピリミジン-2-スルホンアミド

説明

Pyrimidine-2-sulfonamide (P2S) is a type of organic compound that is widely used in scientific research. It is a versatile compound that has a wide range of applications due to its unique properties. P2S is used in a variety of fields including medicinal chemistry, biochemistry, and pharmacology. It is also used in the synthesis of various compounds, such as drugs and other organic molecules. P2S is an important tool for scientists and researchers, as it can be used to study the structure and function of proteins and other biological molecules.

科学的研究の応用

抗がん剤

ピリミジン-2-スルホンアミド誘導体は、抗がん剤としての可能性を探るために合成および評価されてきました。 これらの化合物は、分子ドッキング研究で有望な結果を示しており、ヒトエストロゲン受容体アルファ(ERα)やCDK2/サイクリンなどのタンパク質との高い親和性相互作用を示しています。これらは、細胞周期の調節や癌の進行において重要な役割を果たしています . これらの誘導体の細胞毒性は、MCF-7やHCT-116などの癌細胞株に対して試験されており、一部の誘導体は癌細胞の増殖を有意に阻害する可能性を示しています .

抗菌活性

抗がん特性に加えて、ピリミジン-2-スルホンアミド誘導体は、抗菌剤としても評価されています。 研究によると、特定の誘導体は、試験された微生物に対して有効性を示し、シプロフロキサシンなどの既存の抗菌薬と同等または優れた活性を示しています . これは、新しい抗菌療法の開発における可能性を示唆しています。

抗ウイルス用途

ピリミジンの構造的多様性は、抗ウイルス薬の開発における使用を可能にします。 ピリミジン系化合物は、さまざまなウイルス感染に対する有効性について研究されており、ウイルスが原因の疾患の治療法の進歩に貢献しています .

抗炎症および鎮痛作用

ピリミジン誘導体は、抗炎症および鎮痛作用を持つことが報告されています。 これらの特性により、痛みや炎症関連の病状の治療のための新しい薬の研究開発において価値があります .

中枢神経系(CNS)の障害

ピリミジン骨格の多様性は、CNSの障害の治療にまで及んでいます。 その誘導体は、CNS活性薬としての可能性について研究されており、神経学的疾患の新しい治療法につながる可能性があります .

抗菌および抗真菌用途

ピリミジン-2-スルホンアミドは、抗菌および抗真菌剤の開発に応用されています。 その誘導体は、さまざまな微生物や真菌病原体と戦う能力について研究されており、そのような感染症に利用可能な薬の武器庫を強化しています .

抗凝固作用

研究では、ピリミジン誘導体が抗凝固剤としての可能性も示されています。 これらの化合物は、脳卒中や心臓発作の主な危険因子である血栓の予防のための新しい治療法の開発に貢献する可能性があります .

降圧および抗酸化作用

最後に、ピリミジン-2-スルホンアミド誘導体は、降圧および抗酸化作用について調査されています。 これらの特性は、高血圧の管理や、さまざまな慢性疾患に関連する酸化ストレスによる損傷の予防に不可欠です .

作用機序

Target of Action

Pyrimidine-2-sulfonamide primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .

Mode of Action

Pyrimidine-2-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency of this vital nutrient in the bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by pyrimidine-2-sulfonamide disrupts the folic acid metabolism cycle . Folic acid is a precursor of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . Therefore, the action of pyrimidine-2-sulfonamide ultimately inhibits bacterial DNA synthesis and cell division .

Pharmacokinetics

The wide distribution of these drugs allows them to reach various tissues and exert their antibacterial effects .

Result of Action

The result of pyrimidine-2-sulfonamide’s action is the inhibition of bacterial growth and multiplication . By disrupting the synthesis of folic acid, it prevents the formation of DNA in bacteria, thereby inhibiting their growth and replication .

Action Environment

The action of pyrimidine-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, resistance to one sulfonamide often indicates resistance to all, suggesting that bacteria can develop mechanisms to evade the action of these drugs .

将来の方向性

生化学分析

Biochemical Properties

Pyrimidine-2-sulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with human estrogen receptor alpha (ERα) and CDK2/Cyclin proteins Additionally, pyrimidine-2-sulfonamide derivatives have demonstrated antibacterial properties, exhibiting effectiveness against microorganisms such as Klebsiella pneumoniae .

Cellular Effects

Pyrimidine-2-sulfonamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxicity against cancer cell lines such as MCF-7 and HCT-116 . The compound’s impact on cell function is evident through its ability to modulate cell signaling pathways and alter gene expression, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of pyrimidine-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to human estrogen receptor alpha and CDK2/Cyclin proteins with high affinity, leading to enzyme inhibition and subsequent alterations in cellular processes . These interactions contribute to the compound’s anticancer and antibacterial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrimidine-2-sulfonamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. In vitro studies have shown that pyrimidine-2-sulfonamide maintains its activity over extended periods, while in vivo studies have highlighted its potential for sustained therapeutic effects .

Dosage Effects in Animal Models

The effects of pyrimidine-2-sulfonamide vary with different dosages in animal models. Studies have demonstrated threshold effects, where low doses exhibit therapeutic benefits, while high doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is essential for optimizing its therapeutic applications.

Metabolic Pathways

Pyrimidine-2-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes such as CDK2/Cyclin proteins play a significant role in its metabolic effects . These interactions contribute to the compound’s overall pharmacological profile.

Transport and Distribution

Within cells and tissues, pyrimidine-2-sulfonamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its therapeutic efficacy . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery to target sites.

Subcellular Localization

Pyrimidine-2-sulfonamide’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the compound’s activity and function within cells . Understanding the subcellular localization of pyrimidine-2-sulfonamide is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

特性

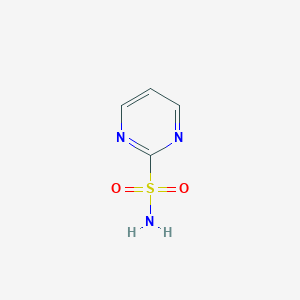

IUPAC Name |

pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c5-10(8,9)4-6-2-1-3-7-4/h1-3H,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJBIYLGJUVNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

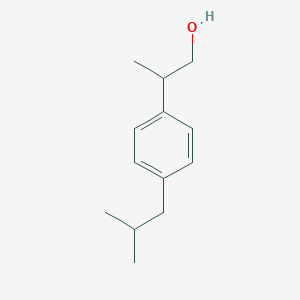

C1=CN=C(N=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595001 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142047-90-3 | |

| Record name | Pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

A: Pyrimidine-2-sulfonamide herbicides, like many other sulfonylureas and triazolopyrimidines, primarily target acetolactate synthase (ALS) [, , , ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

A: Inhibition of ALS disrupts the biosynthesis of essential branched-chain amino acids, ultimately leading to the cessation of plant growth and death [, ].

A: Yes, Pyrimidine-2-sulfonamides generally exhibit greater phytotoxicity towards dicotyledonous plants (dicots) compared to monocotyledonous plants (monocots). This selectivity is attributed to variations in uptake rates and metabolic rates of the herbicide between these plant groups [].

A: The core structure consists of a pyrimidine ring with a sulfonamide group at the 2-position. Various substituents are typically attached to the pyrimidine and sulfonamide nitrogen, resulting in a diverse range of compounds. For instance, Flumetsulam is N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-α]pyrimidine-2-sulfonamide [, ].

A: Researchers frequently utilize Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) to confirm the structure of synthesized Pyrimidine-2-sulfonamides [, , ].

A: Environmental factors like soil pH significantly affect the sorption and degradation of Pyrimidine-2-sulfonamides []. For example, Flumetsulam, with its acidic nature, demonstrates increased sorption to soil organic matter at lower pH levels [].

A: Yes, a biotype of Stellaria media resistant to chlorsulfuron exhibited complete cross-resistance to N-[2,6-dichlorophenyl]-5,7-dimethyl-1,2,4-triazolo[1,5a]pyrimidine-2-sulfonamide (D489), suggesting a common binding site on the ALS enzyme [].

A: Research indicates potential sensitization and respiratory effects upon exposure to 3-amino-5-mercapto-1,2,4-triazole (AMT), a chemical used in the production of certain Pyrimidine-2-sulfonamide herbicides like Flumetsulam [, ]. Studies in mice demonstrated that dermal exposure to AMT can induce sensitization, airway hyperreactivity, and inflammatory responses in the lungs [].

A: Microbial activity is the primary driver of Pyrimidine-2-sulfonamide degradation in soil. Studies on Florasulam degradation revealed a multi-step pathway involving the breakdown of the methoxy group, triazolopyrimidine ring, and sulfonamide bridge, ultimately leading to mineralization [].

A: Key degradation products include N-(2,6-difluorophenyl)-8-fluoro-5-hydroxy[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-5-aminosulfonyl-1H-1,2,4-triazole-3-carboxylic acid, and 5-(aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid [].

A: Methods for analyzing Pyrimidine-2-sulfonamide residues in environmental and biological samples often involve extraction followed by sensitive techniques like high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) [, , ].

A: Studies indicate that the type and position of substituents on the pyrimidine and phenyl rings significantly affect the herbicidal activity of Pyrimidine-2-sulfonamides. For example, the presence of electron-withdrawing groups on the phenyl ring generally enhances herbicidal activity [, , ].

A: Yes, X-ray crystallography and computational studies suggest that the conformation of these molecules, particularly the dihedral angle between the triazolopyrimidine system and the benzene ring, can influence their binding affinity to ALS and thus their herbicidal efficacy [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)

acetic acid](/img/structure/B129763.png)